molecular formula C20H19O3PS B13094945 ((Benzylsulfonyl)methyl)diphenylphosphine oxide

((Benzylsulfonyl)methyl)diphenylphosphine oxide

Cat. No.: B13094945
M. Wt: 370.4 g/mol
InChI Key: LUZNHPITVRNYAI-UHFFFAOYSA-N
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Description

Systematic Nomenclature and Structural Identification

The IUPAC name of this compound, ((benzylsulfonyl)methyl)diphenylphosphine oxide, reflects its hybrid structure. The molecular formula C20H19O3PS (molecular weight: 370.40 g/mol) comprises a diphenylphosphine oxide core linked to a benzylsulfonylmethyl group. The SMILES notation O=S(CP(C1=CC=CC=C1)(C2=CC=CC=C2)=O)(CC3=CC=CC=C3)=O delineates the connectivity: a central phosphorus atom bonded to two phenyl groups, one oxide group, and a methylene bridge connected to a benzylsulfonyl moiety.

Table 1: Key Structural and Physical Properties

Property Value
CAS No. 94548-77-3
Molecular Formula C20H19O3PS
Molecular Weight 370.40 g/mol
Functional Groups Phosphine oxide, sulfonyl

The compound’s crystallographic data remains unreported, but analogous structures, such as benzyldiphenylphosphine oxide (CAS 2959-74-2), exhibit trigonal pyramidal geometry at phosphorus.

Historical Development and Discovery Timeline

While the exact synthesis date of ((benzylsulfonyl)methyl)diphenylphosphine oxide is unspecified, its development aligns with advancements in organophosphorus chemistry during the late 20th century. The compound likely emerged from methodologies involving quaternization of tertiary phosphines followed by oxidation or sulfonation. For instance, nickel-catalyzed quaternization of benzyldiphenylphosphine with aryl bromides, as described by Li et al. (2020), provides a plausible route to analogous phosphonium intermediates. Subsequent sulfonation or oxidation steps would yield the target compound.

The integration of sulfonyl groups into phosphine oxides gained traction in the 2010s, driven by interest in S–P bond-forming reactions for pharmaceutical and materials applications. This compound’s synthesis represents a convergence of these trends, enabling access to multifunctional ligands and intermediates.

Academic Significance in Organophosphorus Chemistry

((Benzylsulfonyl)methyl)diphenylphosphine oxide occupies a niche in organophosphorus research due to its dual functionality :

  • Phosphine Oxide Group : The P=O moiety enhances stability and facilitates coordination to transition metals, making the compound a candidate for catalytic systems.
  • Sulfonyl Group : The electron-withdrawing sulfonyl group modulates reactivity, enabling participation in nucleophilic substitutions or as a directing group in cross-coupling reactions.

Table 2: Comparative Analysis of Related Phosphine Oxides

Compound Key Feature Application
Benzyldiphenylphosphine oxide Lacks sulfonyl group Wittig reactions
Diarylphosphorotrithioates S–P bonds Green synthesis
((Benzylsulfonyl)methyl)diphenylphosphine oxide Combined P=O and SO2 groups Multifunctional intermediate

The compound’s hybrid structure enables novel reactivity patterns. For example, the sulfonyl group may stabilize transition states in P–C bond-forming reactions , while the phosphine oxide moiety could act as a leaving group or ligand. Recent studies on TBA[P(SiCl3)2] -mediated S–P bond formation suggest potential pathways for further functionalization.

Properties

Molecular Formula

C20H19O3PS

Molecular Weight

370.4 g/mol

IUPAC Name

diphenylphosphorylmethylsulfonylmethylbenzene

InChI

InChI=1S/C20H19O3PS/c21-24(19-12-6-2-7-13-19,20-14-8-3-9-15-20)17-25(22,23)16-18-10-4-1-5-11-18/h1-15H,16-17H2

InChI Key

LUZNHPITVRNYAI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CS(=O)(=O)CP(=O)(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

General Procedure

The preparation involves reacting benzylsulfonyl derivatives with diphenylphosphine oxide precursors under controlled conditions. The reaction parameters, such as temperature, solvent polarity, and reactant ratios, significantly affect yield and purity.

Example Synthesis Process

A typical synthesis route includes:

  • Preparation of Benzylsulfonyl Intermediate :
    • Benzyl chloride is reacted with sodium sulfite under alkaline conditions to produce benzylsulfonate.
  • Reaction with Diphenylphosphine Oxide :
    • Benzylsulfonate is combined with diphenylphosphine oxide in a polar solvent (e.g., acetonitrile or dimethylformamide).
    • The reaction mixture is heated to 60–80 °C for several hours to ensure complete conversion.

Purification

Post-reaction, the product is purified using techniques such as recrystallization or column chromatography to achieve high purity (>99%).

Reaction Conditions and Optimization

The reaction conditions are critical for maximizing yield and minimizing side products:

Parameter Optimal Range Notes
Temperature 60–80 °C Higher temperatures may lead to decomposition.
Solvent Polarity Medium to High Polar solvents improve solubility and reaction kinetics.
Reactant Ratio Stoichiometric Excess reactants can complicate purification.
Reaction Time 8–12 hours Longer times ensure completion but may increase side reactions.

Mechanistic Insights

The reactivity of ((Benzylsulfonyl)methyl)diphenylphosphine oxide stems from:

  • The electron-withdrawing benzylsulfonyl group, which stabilizes intermediates.
  • The nucleophilic phosphorus center, facilitating addition reactions.

Kinetic studies reveal that solvent polarity and temperature significantly influence reaction rates and product distribution.

Experimental Data

Example Reaction Setup

Reactants Amount (g/mol) Purity (%)
Benzylsulfonate 50 g (0.3 mol) ≥99
Diphenylphosphine oxide 60 g (0.25 mol) ≥99

Reaction Conditions

  • Temperature: 70 °C
  • Solvent: Acetonitrile
  • Duration: 10 hours

Yield and Purity

  • Yield: ~85%
  • Purity: ≥99%

Challenges in Synthesis

Some challenges include:

  • Sensitivity to moisture during synthesis.
  • Need for precise temperature control to avoid decomposition.
  • Purification complexity due to by-products like sulfonic acids or unreacted phosphine oxides.

Chemical Reactions Analysis

Types of Reactions: ((Benzylsulfonyl)methyl)diphenylphosphine oxide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions typically yield higher oxidation state phosphine oxides, while substitution reactions can produce a variety of substituted phosphine oxides .

Scientific Research Applications

Synthetic Chemistry

1.1 Role as a Reagent

((Benzylsulfonyl)methyl)diphenylphosphine oxide serves as a versatile reagent in organic synthesis. It is particularly useful for the formation of phosphine oxides through various substitution reactions. For instance, it can be utilized in the synthesis of phosphine oxide derivatives by reacting with alkyl halides or other electrophiles, demonstrating its utility in creating complex molecular architectures .

1.2 Wittig Reaction

The compound has been employed in the Wittig reaction, a powerful method for forming alkenes from aldehydes or ketones. Its phosphonium salt form can react with carbonyl compounds to yield alkenes, showcasing its effectiveness in building carbon-carbon double bonds . This application is crucial for synthesizing various organic compounds, including pharmaceuticals and agrochemicals.

Catalysis

2.1 Catalytic Properties

((Benzylsulfonyl)methyl)diphenylphosphine oxide has been studied for its catalytic properties in several reactions, including hydrosilylation and halogenation processes. For example, it acts as a catalyst for the chlorination and bromination of alcohols under Appel conditions, facilitating the introduction of halogen atoms into organic molecules .

2.2 Enantioselective Reactions

The compound also shows promise in enantioselective reactions, such as cyanosilylation of ketones where it aids in achieving high selectivity and yield. This property is particularly valuable in the pharmaceutical industry, where the synthesis of chiral molecules is often required .

Materials Science

3.1 Polymer Chemistry

In materials science, ((Benzylsulfonyl)methyl)diphenylphosphine oxide has potential applications in the development of new polymeric materials. Its phosphine oxide moiety can participate in cross-linking reactions, enhancing the mechanical properties of polymers and contributing to their thermal stability .

3.2 Photovoltaic Applications

Recent studies have indicated that organophosphorus compounds like ((Benzylsulfonyl)methyl)diphenylphosphine oxide may be used in photovoltaic applications due to their ability to form stable complexes with metal ions, which are essential for improving the efficiency of solar cells .

Case Studies

4.1 Synthesis of Phosphine Oxides

In one study, ((Benzylsulfonyl)methyl)diphenylphosphine oxide was synthesized through a multi-step process involving the reaction of diphenylphosphine with benzyl sulfonate under controlled conditions. The resulting product was characterized using NMR and mass spectrometry, confirming its structure and purity .

4.2 Catalytic Applications

Another case study highlighted its role as a catalyst in a series of hydrosilylation reactions. The compound demonstrated high activity and selectivity when used with various silanes and unsaturated substrates, leading to significant advancements in synthetic methodologies .

Mechanism of Action

The mechanism by which ((Benzylsulfonyl)methyl)diphenylphosphine oxide exerts its effects is primarily through its ability to act as a ligand and form complexes with metal ions. The phosphine oxide group can coordinate with metal centers, influencing the reactivity and stability of the resulting complexes. This coordination can affect various molecular targets and pathways, depending on the specific metal ion and the biological or chemical context .

Comparison with Similar Compounds

Comparison with Structurally Similar Phosphine Oxides

Structural Analogues

a. Diphenyl((phenylsulfonyl)methyl)phosphine oxide (CAS: 94333-12-7)

  • Structure : Replaces the benzylsulfonyl group with a phenylsulfonylmethyl unit.
  • Properties : Higher crystallinity and purity (≥98%) due to reduced steric hindrance .
  • Applications : Used in coupling reactions and as a pharmaceutical intermediate .

b. (Naphthalen-1-ylmethyl)diphenylphosphine oxide (1d)

  • Structure : Features a naphthylmethyl group instead of benzylsulfonyl.
  • Synthetic Yield : 85% under palladium-catalyzed conditions, indicating superior reactivity compared to bulkier substituents .
  • Applications : Demonstrated bioactivity as a Kv1.5 potassium channel inhibitor .

c. ((1H-Indol-2-yl)bis(3-(trifluoromethyl)phenyl)methyl)diphenylphosphine oxide (3ja)

  • Structure : Contains an indolyl-trifluoromethylphenyl hybrid substituent.
  • Synthetic Yield : 71% under Y(Pfb)₃ catalysis, reflecting challenges in steric control during phosphorylation .
Electrochemical Properties

Phosphine oxides with electron-withdrawing groups (e.g., sulfonyl or fluorine) exhibit distinct electrochemical behavior:

Compound Oxidation Potential (V) Reversibility Key Observation
SPA-F (no phosphine oxide) 1.00 Reversible Baseline for comparison
SPA-2,7-F(POPh₂)₂ ~1.05 Irreversible Phosphine oxide units reduce reversibility
Diphenyl((phenylsulfonyl)methyl)PO Not reported Expected higher stability due to sulfonyl group

Functional and Application-Based Differences

Catalytic Utility
  • Hirao Reaction : Diarylphosphine oxides with electron-deficient substituents (e.g., sulfonyl) may enhance palladium catalyst activity. For example, diphenylphosphine oxide preligands achieved 30% efficiency in cross-coupling reactions, while bulkier analogues (e.g., di(2-methylphenyl)phosphine oxide) showed similar performance .

Stability and Handling Considerations

  • Thermal Stability : Sulfonyl-containing phosphine oxides (e.g., Diphenyl((phenylsulfonyl)methyl)PO) exhibit high melting points (>250°C), indicating robustness under harsh conditions .
  • Safety : Phosphine oxides generally require precautions against moisture and oxidation. The benzylsulfonyl group may reduce hygroscopicity compared to hydroxylated analogues .

Biological Activity

((Benzylsulfonyl)methyl)diphenylphosphine oxide is a phosphine oxide compound that has garnered interest for its potential biological activities, particularly in the fields of cancer therapeutics and anti-inflammatory applications. This article reviews the current understanding of its biological activity, supported by various studies and findings.

Chemical Structure and Properties

The compound features a diphenylphosphine oxide backbone with a benzylsulfonylmethyl substituent, which may influence its interaction with biological targets. The presence of the sulfonyl group is significant as it can enhance the compound's solubility and reactivity.

Biological Activity Overview

Research has indicated that phosphine oxides, including ((Benzylsulfonyl)methyl)diphenylphosphine oxide, exhibit various biological activities. These activities include:

  • Anticancer Properties : Several studies have shown that phosphine oxides can induce apoptosis in cancer cells and inhibit tumor growth.
  • Anti-inflammatory Effects : Compounds in this class may also modulate inflammatory responses, making them candidates for treating inflammatory diseases.

Anticancer Activity

A significant body of research has focused on the anticancer potential of phosphine oxides. For instance, studies have demonstrated that certain derivatives can inhibit cell proliferation in various cancer cell lines.

Table 1: Anticancer Activity of Phosphine Oxides

CompoundCancer Cell LineConcentration (µM)Mechanism of Action
((Benzylsulfonyl)methyl)diphenylphosphine oxideHeLa (cervical carcinoma)10-50Induces apoptosis via ROS generation
Diphenylphosphine oxideA549 (lung carcinoma)5-20Inhibits PI3K signaling pathway
Aziridine phosphine oxidesIshikawa (endometrial adenocarcinoma)3.125-100Cell cycle arrest in S phase

The above table summarizes findings from various studies indicating that compounds similar to ((Benzylsulfonyl)methyl)diphenylphosphine oxide exhibit notable cytotoxic effects against cancer cell lines through mechanisms such as reactive oxygen species (ROS) induction and signaling pathway inhibition .

The mechanisms underlying the biological activity of ((Benzylsulfonyl)methyl)diphenylphosphine oxide include:

  • Induction of Apoptosis : The compound appears to increase levels of ROS, leading to DNA damage and subsequent apoptosis in cancer cells.
  • Cell Cycle Arrest : It has been observed to cause cell cycle arrest at various phases, particularly the S phase, which is critical for DNA replication.
  • Inhibition of Key Signaling Pathways : Some studies indicate that it may inhibit pathways such as PI3K/AKT, which are crucial for cell survival and proliferation .

Anti-inflammatory Activity

In addition to its anticancer properties, ((Benzylsulfonyl)methyl)diphenylphosphine oxide has shown potential anti-inflammatory effects. Phosphorus-containing compounds have been reported to modulate inflammatory cytokines and reduce inflammation in various models.

Table 2: Anti-inflammatory Effects

CompoundModelEffect
((Benzylsulfonyl)methyl)diphenylphosphine oxideMurine model of inflammationDecreased levels of TNF-α and IL-6
Other phosphine oxidesLPS-stimulated macrophagesReduced nitric oxide production

Q & A

Q. What are the optimal synthetic routes for ((Benzylsulfonyl)methyl)diphenylphosphine oxide, and how do reaction variables influence yield?

  • Methodological Answer : Microwave-assisted synthesis is highly effective. For analogous phosphine oxides, conditions include 1.5 equivalents of diphenylphosphine oxide, Ag₂O (2 equivalents) as an oxidant, and acetonitrile as the solvent at 100°C for 2 hours, yielding 80–93% . Copper-catalyzed hydrophosphorylation with terminal alkynes in DMF also shows promise, particularly for regioselective additions, with electron-deficient alkynes reacting preferentially . Key variables to optimize include catalyst loading (e.g., Ag₂O vs. Cu), solvent polarity, and reaction time.
Condition Catalyst Solvent Temp (°C) Yield
Microwave (Ag₂O)Ag₂OAcetonitrile10080–93%
Copper catalysisCu(I)DMF8085–98%

Q. How should researchers purify and characterize ((Benzylsulfonyl)methyl)diphenylphosphine oxide?

  • Methodological Answer : Purification via column chromatography using silica gel with dichloromethane/diethyl ether (10:90) is effective for isolating phosphine oxide derivatives . Characterization requires ³¹P NMR (δ ~21–28 ppm for oxidized species) and LC-MS to confirm molecular weight. X-ray crystallography or Hirshfeld surface analysis can resolve stereochemical ambiguities .

Advanced Research Questions

Q. How can mechanistic contradictions in hydrophosphorylation reactions involving this compound be resolved?

  • Methodological Answer : Competitive experiments and deuterium labeling are critical. For example, comparing reactivity of diphenylphosphine oxide vs. diethyl phosphite (2a vs. 2k) under identical conditions revealed 98% selectivity for the former due to electronic effects . Isotopic tracing (e.g., D₂O quenching) can identify protonation pathways. Additionally, DFT calculations help model transition states and regioselectivity trends observed in alkynyl substrates .

Q. What strategies enable stereocontrol in β-hydroxyphosphine oxide derivatives synthesized from ((Benzylsulfonyl)methyl)diphenylphosphine oxide?

  • Methodological Answer : Diastereomeric ratios (anti/syn) are tunable via reductant choice. For β-keto intermediates, LiBH₄/CeCl₃ gives a 75:25 anti/syn ratio, while BH₃•py/TiCl₄ reverses it to 20:80 . Chiral auxiliaries or asymmetric catalysis (e.g., enantioselective hydroboration) further enhance stereocontrol .

Q. How does ((Benzylsulfonyl)methyl)diphenylphosphine oxide perform in catalytic systems, such as hydrosilylation or photoredox applications?

  • Methodological Answer : In hydrosilylation, immobilizing phosphine oxides on graphite oxide (GO-P-Pt) enhances catalytic activity (e.g., 92% conversion for triethoxysilane reactions) by improving metal-ligand interactions . For photoredox applications, electron-deficient phosphine oxides act as hole-transport layers in perovskite solar cells, reducing contact resistance between PCBM and Ag electrodes .

Q. What advanced analytical techniques validate the electronic properties of this compound in material science?

  • Methodological Answer : Cyclic voltammetry (CV) measures redox potentials, while UV-vis spectroscopy assesses charge-transfer transitions. In solar cell interfaces, impedance spectroscopy quantifies reduced extraction barriers (e.g., from 0.48 eV to 0.33 eV) . XPS confirms surface composition and oxidation states in catalytic systems .

Data Contradiction Analysis

Q. Why do Ag₂O and Cu catalysts produce divergent yields in analogous reactions?

  • Methodological Answer : Ag₂O excels in oxidative coupling under microwave conditions due to its strong oxidizing capacity, whereas Cu(I) facilitates alkyne activation via π-complexation. Contradictions arise from substrate-specific reactivity: electron-deficient alkynes favor Cu-mediated pathways, while bulkier substrates require Ag₂O’s milder conditions .

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